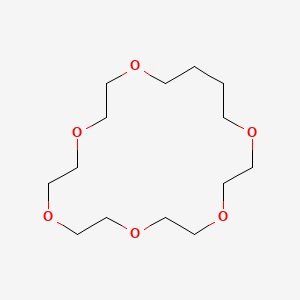
4-Benzoyl-3-hydroxyphenyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzoyl-3-hydroxyphenyl methanesulfonate is an organic compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a benzoyl group attached to a hydroxyphenyl ring, which is further substituted with a methanesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-3-hydroxyphenyl methanesulfonate typically involves the reaction of 4-benzoylphenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
4-Benzoylphenol+Methanesulfonyl chloride→4-Benzoyl-3-hydroxyphenyl methanesulfonate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzoyl-3-hydroxyphenyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The methanesulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-benzoyl-3-oxophenyl methanesulfonate.
Reduction: Formation of 4-hydroxy-3-hydroxyphenyl methanesulfonate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Benzoyl-3-hydroxyphenyl methanesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Benzoyl-3-hydroxyphenyl methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as an alkylating agent, reacting with nucleophilic sites on biomolecules such as DNA and proteins. This can lead to the inhibition of key biological processes, making it a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzoylphenol: Lacks the methanesulfonate group, making it less reactive in certain chemical reactions.
3-Hydroxybenzoyl methanesulfonate: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
4-Hydroxybenzoyl methanesulfonate: Similar but with a hydroxyl group instead of a benzoyl group, affecting its chemical properties.
Uniqueness
4-Benzoyl-3-hydroxyphenyl methanesulfonate is unique due to the combination of the benzoyl, hydroxy, and methanesulfonate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
65250-29-5 |
|---|---|
Formule moléculaire |
C14H12O5S |
Poids moléculaire |
292.31 g/mol |
Nom IUPAC |
(4-benzoyl-3-hydroxyphenyl) methanesulfonate |
InChI |
InChI=1S/C14H12O5S/c1-20(17,18)19-11-7-8-12(13(15)9-11)14(16)10-5-3-2-4-6-10/h2-9,15H,1H3 |
Clé InChI |
UDYKZCMGYWBDGQ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Cyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B14498393.png)



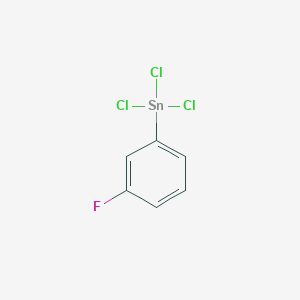
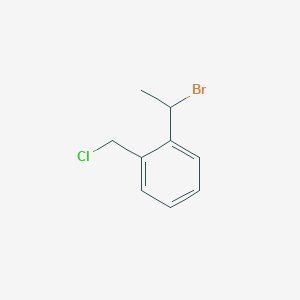
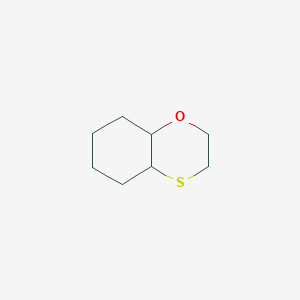


![N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide](/img/structure/B14498437.png)
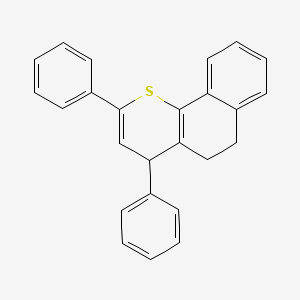
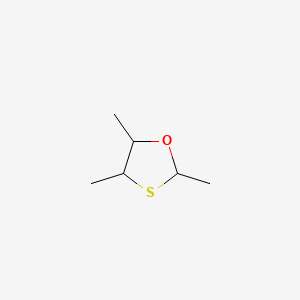
![1,2,3,4,5-Pentachloro-6-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14498452.png)
